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Compound of Interest

Compound Name: Ethyl radical

Cat. No.: B1203200

For researchers, scientists, and drug development professionals, an accurate understanding of
the thermochemical properties of reactive intermediates like the ethyl radical (CzHse) is
paramount for precise modeling of chemical kinetics and reaction mechanisms. This guide
provides an objective comparison of experimental and theoretical methods used to determine
the thermochemical data of the ethyl radical, supported by available data and detailed
methodologies.

The thermochemical properties of a chemical species, such as its heat of formation (AfH®),
enthalpy, entropy (S°), and heat capacity (Cp), are fundamental to predicting its behavior in a
chemical reaction. For a transient species like the ethyl radical, both experimental
measurements and theoretical calculations are crucial for establishing reliable thermochemical
values. This guide delves into the various techniques employed and presents a comparative
analysis of the data obtained.

Quantitative Data Summary

The following tables summarize the key thermochemical data for the ethyl radical from various
experimental and computational sources.

Table 1: Enthalpy of Formation (AfH°) of Ethyl Radical at 298.15 K
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Uncertainty

Method AfH° (kJ/mol) Reference
(kJ/mol)
Kinetic Methods 119 +2 [1]
Photoionization Mass
120.90 +1.70 [2]
Spectrometry
Active
Thermochemical 121.15 +0.38
Tables (ATcT)
G3//B3LYP
] 119.7
(Computational)
CISD(T
Q M _ 121.3 [3]
(Computational)

Table 2: Entropy (S°) and Heat Capacity (Cp) of Ethyl Radical at 298.15 K

Property Method Value Units Reference

Entropy (S°) Experimental 250.52 J K=t mol—? [2]
cal K-t mol—1

Entropy (S°) Estimated 56.3 (approx. 235.6 J [4]
K=1 mol-?1)

Heat Capacity )

Experimental 46.60 J K=t mol—1 2]
(Cp)
) Computational
Heat Capacity
D) (B3LYP/6- [5][6]
P 31G(d,p))

Experimental and Theoretical Methodologies

A variety of sophisticated experimental and computational techniques are employed to

determine the thermochemical properties of the ethyl radical.

© 2025 BenchChem. All rights reserved.

2/7 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=C2025561&Mask=1
https://cccbdb.nist.gov/exp2x.asp?casno=2025561&charge=0
https://www.researchgate.net/publication/297161989_The_kinetics_and_thermochemistry_of_the_ethyl_radical_HBr_reaction
https://www.benchchem.com/product/b1203200?utm_src=pdf-body
https://cccbdb.nist.gov/exp2x.asp?casno=2025561&charge=0
https://pubs.aip.org/aip/jcp/article-pdf/21/2/211/18802591/211_1_online.pdf
https://cccbdb.nist.gov/exp2x.asp?casno=2025561&charge=0
https://www.researchgate.net/publication/233907888_Thermochemical_Properties_for_Isooctane_and_Carbon_Radicals_A_Computational_Study
https://pubmed.ncbi.nlm.nih.gov/23234386/
https://www.benchchem.com/product/b1203200?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Experimental Protocols

1. Kinetic Methods:

Kinetic methods determine the heat of formation of radicals by studying the kinetics of gas-
phase reactions.[7] The heat of reaction is related to the activation energies of the forward and
reverse reactions. By measuring the rate constants over a range of temperatures, the activation
energy can be determined using the Arrhenius equation. If the heat of formation of all other
species in the reaction is known, the heat of formation of the radical of interest can be
calculated.[8]

» Typical Experimental Setup: A flow reactor or a shock tube is often used to control the
temperature and pressure of the reacting gases.

o Radical Generation: Radicals are typically generated by thermal decomposition or photolysis
of a suitable precursor molecule.[9]

o Detection: Sensitive detection techniques like mass spectrometry or laser-induced
fluorescence are used to monitor the concentration of reactants and products over time.

2. Photoionization Mass Spectrometry (PIMS):

PIMS is a powerful technique for determining the ionization energy of molecules and radicals.
[9] This information can be used in thermodynamic cycles to derive heats of formation.

o Experimental Workflow:

o Radical Generation: Ethyl radicals are produced in the gas phase, often through pyrolysis
or photolysis of a precursor like ethane or ethyl iodide.

o lonization: The radicals are then ionized by a beam of photons with a specific and tunable
energy.

o Mass Analysis: The resulting ions are guided into a mass spectrometer, which separates
them based on their mass-to-charge ratio.

o Data Analysis: By plotting the ion signal as a function of photon energy, the ionization
energy can be determined from the threshold of ion appearance.
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3. Collision-Induced Dissociation (CID):

In this mass spectrometry technique, ions are accelerated and collided with neutral gas
molecules. The energy transferred during the collision can cause the ion to fragment. By
measuring the energy required to induce dissociation, bond dissociation energies can be
determined, which are then used to calculate heats of formation.

Computational Approaches

1. Ab Initio and Density Functional Theory (DFT) Calculations:

High-level quantum chemical calculations provide a theoretical route to thermochemical data.
Methods like the Gaussian-n (e.g., G3) theories and coupled-cluster methods (e.g., CCSD(T))
are employed to solve the electronic Schrodinger equation and predict molecular energies.

e G3//B3LYP Protocol: This is a composite method that combines calculations at different
levels of theory to achieve high accuracy.

o Geometries and vibrational frequencies are typically calculated using the B3LYP density
functional with the 6-31G(d) basis set.

o Single-point energy calculations are then performed at higher levels of theory (e.g., MP4,
QCISD(T)) with larger basis sets.

o Empirical scaling factors are applied to the vibrational frequencies to correct for
anharmonicity.

2. Active Thermochemical Tables (ATcT):

ATCT represents a paradigm shift in the evaluation of thermochemical data. Instead of relying
on a single experimental or theoretical determination, ATcT constructs a thermochemical
network that includes all available measurements and calculations for a set of related species.
This network is then solved simultaneously to yield a set of internally consistent and highly
accurate thermochemical values.

Accuracy Assessment Workflow
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The following diagram illustrates the logical workflow for assessing the accuracy of ethyl
radical thermochemical data, incorporating both experimental and theoretical approaches.

Experimental Determination

Experimental Methods Raw Experimental Data Derived Thermochemical Data ~
Ge 9., PIMS, Kinetic MelhndSJ >&\nmzaﬂun Energies, Rate Constants) . (afH®, 5, Cp) N

Active Thermochemical Tables (ATcT) \ Comparative Analysis

Theoretical Calculation

Computational Methods Ab Initio Calculations Calculated Thermochemical Data -
(e.g., G3//B3LYP, CCSD(T)) (Energies, Frequencies) (afHe, s°, Cp) I —

Click to download full resolution via product page
Workflow for assessing ethyl radical thermochemical data.

Conclusion

The determination of accurate thermochemical data for the ethyl radical relies on a synergistic
approach that combines rigorous experimental measurements and high-level theoretical
calculations. As evidenced by the presented data, there is generally good agreement between
the values obtained from different modern techniques. The Active Thermochemical Tables
(ATcT) approach, by integrating a vast network of experimental and theoretical data, provides a
highly reliable and internally consistent set of thermochemical values. For researchers requiring
the highest accuracy, the ATcT values are recommended. However, both advanced
experimental methods like photoionization mass spectrometry and high-level computational
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chemistry are indispensable for populating and validating the thermochemical networks used
by ATcT and for providing data where experimental measurements are challenging. Careful
consideration of the methodologies and their associated uncertainties is crucial for the
selection and application of thermochemical data in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Ethyl radical [webbook.nist.gov]

o 2. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
o 3. researchgate.net [researchgate.net]

e 4. pubs.aip.org [pubs.aip.org]

o 5. researchgate.net [researchgate.net]

e 6. Thermochemical properties for isooctane and carbon radicals: computational study -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 7. cefrc.princeton.edu [cefrc.princeton.edu]
e 8. pubs.acs.org [pubs.acs.org]

e 9. Temperature and Pressure Dependence of the Reaction between Ethyl Radical and
Molecular Oxygen: Experiments and Master Equation Simulations - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Assessing the Accuracy of Ethyl Radical
Thermochemical Data: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1203200#assessing-the-accuracy-of-ethyl-radical-
thermochemical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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